molecular formula C8H11N2O3P B14737219 Dimethyl [(E)-phenyldiazenyl]phosphonate CAS No. 3348-54-7

Dimethyl [(E)-phenyldiazenyl]phosphonate

Cat. No.: B14737219
CAS No.: 3348-54-7
M. Wt: 214.16 g/mol
InChI Key: PDMHGZQQWRIBIZ-UHFFFAOYSA-N
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Description

Dimethyl [(E)-phenyldiazenyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyldiazenyl moiety

Chemical Reactions Analysis

Types of Reactions

Dimethyl [(E)-phenyldiazenyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenyldiazenyl group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. For example, the reaction with diaryliodonium salts in the presence of a base under visible-light illumination is a common method for forming aryl phosphonates . Additionally, the use of palladium catalysts in cross-coupling reactions is prevalent .

Major Products Formed

The major products formed from these reactions include various aryl phosphonates, phosphonic acids, and reduced derivatives of the phenyldiazenyl group.

Scientific Research Applications

Dimethyl [(E)-phenyldiazenyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism by which dimethyl [(E)-phenyldiazenyl]phosphonate exerts its effects involves the formation of stable carbon-phosphorus bonds. The compound can act as a nucleophile, participating in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents attached to the phosphonate group.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonates such as dimethyl methylphosphonate and diethyl phosphonate . These compounds share the phosphonate functional group but differ in their substituents and specific chemical properties.

Uniqueness

Dimethyl [(E)-phenyldiazenyl]phosphonate is unique due to the presence of the phenyldiazenyl moiety, which imparts distinct chemical reactivity and potential applications compared to other phosphonates. The combination of the phosphonate and phenyldiazenyl groups allows for versatile chemical transformations and applications in various fields.

Properties

CAS No.

3348-54-7

Molecular Formula

C8H11N2O3P

Molecular Weight

214.16 g/mol

IUPAC Name

dimethoxyphosphoryl(phenyl)diazene

InChI

InChI=1S/C8H11N2O3P/c1-12-14(11,13-2)10-9-8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

PDMHGZQQWRIBIZ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(N=NC1=CC=CC=C1)OC

Origin of Product

United States

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